1-Methyl-2-tetradecylbenzene
Description
Contextualization of Long-Chain Alkylbenzenes in Contemporary Chemical Research
Long-chain alkylbenzenes (LCABs) are a significant class of hydrocarbons, primarily utilized as raw materials in the production of synthetic sulfonate detergents. wikipedia.org These detergents are ubiquitous in a wide array of household products. Historically, the industrial production of alkylbenzenes began around 1950 for synthesizing alkylbenzenesulfonates, which are commonly used anionic surfactants. nih.gov
Initially, these were highly branched alkylbenzenes (TABs), produced through the Friedel-Crafts alkylation of benzene (B151609) with tetrapropylene. nih.gov However, due to their resistance to environmental degradation, they were largely replaced by linear alkylbenzenes (LABs) in the mid-1960s. wikipedia.orgnih.gov LABs consist of a mixture of secondary phenylalkanes with linear alkyl side chains, typically ranging from C10 to C14. nih.gov
Beyond their role in surfactant production, long-chain alkylbenzenes have found a crucial application in environmental science as molecular tracers of domestic waste in marine environments. nih.govacs.org Their synthetic origin and specific composition make them readily identifiable in complex environmental samples, allowing them to serve as indicators of municipal wastewater. nih.gov Researchers have used the vertical distribution of both TABs and LABs in sediments as a geochronological tool to reconstruct the history of waste deposition. nih.gov The analysis of these compounds, often by gas chromatography/mass spectrometry (GC/MS), is effective in complex hydrocarbon mixtures. usgs.gov
Academic Significance of Branched Alkylbenzene Derivatives
Branched alkylbenzene derivatives hold particular academic interest, largely due to their historical use and environmental impact, as well as their unique physicochemical properties. The low biodegradability of branched-chain alkylbenzene sulfonates (BAS) was a significant environmental concern, which prompted the shift to more biodegradable linear alkylbenzene sulfonates (LAS). nih.gov The branching in the alkyl chain, especially the presence of quaternary substituted carbons, contributes to their environmental persistence. nih.gov
The structural differences between linear and branched alkylbenzenes influence their behavior as surfactants. Molecular dynamics simulations have been employed to investigate the orientation of sodium branched-alkyl benzene sulfonates at oil-water interfaces. aip.org Such studies are vital for designing optimal surfactant structures to achieve desired properties like ultralow interfacial tension, which is of significant interest in the oil industry. aip.orgresearchgate.net The length and degree of branching of the alkyl tails are related to the surface tension of their solutions and the average tilt angles of the surfactant molecules at interfaces. aip.org
Comparison of Linear and Branched Alkylbenzenes
| Feature | Linear Alkylbenzenes (LABs) | Branched Alkylbenzenes (BABs/TABs) |
| Structure | Secondary phenylalkanes with linear alkyl chains (C10-C14) | Complex mixture of phenylalkanes with highly branched side chains |
| Biodegradability | More readily biodegradable | Low rate of biodegradation, environmentally persistent |
| Primary Use | Precursors to linear alkylbenzene sulfonate (LAS) detergents | Historically used for tetrapropylene-based alkylbenzene sulfonate (BAS) detergents |
| Environmental Application | Used as molecular tracers for domestic waste | Vertical distribution in sediments used as a geochronological tool |
This data is synthesized from search results wikipedia.orgnih.govnih.gov.
Overview of Key Research Domains for 1-Methyl-2-tetradecylbenzene
While specific research on this compound is not extensively documented, its structural characteristics place it within key research domains. As a long-chain alkylbenzene, it is structurally related to compounds used in the formulation of industrial products such as surfactants and lubricant additives. The longer alkyl chain in this compound, compared to smaller alkylbenzenes, is expected to increase its molecular weight and boiling point, while reducing its water solubility and volatility.
The primary research interest in a compound like this compound would likely be in the field of material science and industrial chemistry. Its potential as a precursor for novel surfactants with specific interfacial properties is a significant area of investigation. The branched nature of the molecule, with a methyl group ortho to the long tetradecyl chain, could lead to unique packing and orientation at interfaces, influencing its effectiveness as an emulsifier or detergent.
Furthermore, alkylbenzenes are important components in crude oils and can provide geochemical information about the source of organic matter and the sedimentary environment. cup.edu.cn Therefore, the study of specific isomers like this compound could potentially contribute to the field of geochemistry for oil exploration.
Structure
2D Structure
3D Structure
Properties
CAS No. |
112098-18-7 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-methyl-2-tetradecylbenzene |
InChI |
InChI=1S/C21H36/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-19-16-15-17-20(21)2/h15-17,19H,3-14,18H2,1-2H3 |
InChI Key |
MSEGVBJXPGKXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Tetradecylbenzene
Historical Development of Aromatic Alkylation Strategies
The journey to modern synthetic methods for compounds like 1-methyl-2-tetradecylbenzene began in 1877 with the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts. wikipedia.orgunizin.org This groundbreaking reaction involved using aluminum chloride to catalyze the attachment of alkyl or acyl groups to an aromatic ring, a fundamental process in organic chemistry. wikipedia.orgresearchgate.net Initially, the reaction utilized alkyl halides to introduce alkyl groups onto aromatic compounds like benzene (B151609). unizin.orgyoutube.com
Over the decades, the scope of the Friedel-Crafts reaction has expanded significantly, with advancements in catalysts and a wider range of alkylating agents. researchgate.net These agents now include not only alkyl halides but also alkenes, alcohols, and esters. researchgate.net The development of solid acid catalysts, such as zeolites, marked a major industrial advancement, particularly for large-scale production of compounds like ethylbenzene (B125841) and cumene (B47948) from benzene and alkenes. wikipedia.org These historical developments laid the essential groundwork for the more complex and selective synthesis of specific isomers like this compound.
Friedel-Crafts Alkylation Approaches for this compound Synthesis
The most direct and historically significant method for synthesizing this compound is through Friedel-Crafts alkylation. This reaction involves treating toluene (B28343) with a C14 alkylating agent, such as 1-tetradecene (B72687) or a 1-tetradecyl halide, in the presence of an acid catalyst. nih.gov
Catalyst Systems and Reaction Conditions
The choice of catalyst is critical in Friedel-Crafts alkylation. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used to activate the alkylating agent and facilitate the electrophilic attack on the toluene ring. unizin.orgvaia.com Other catalysts include various metal halides and solid acids. In industrial applications, solid acids such as zeolite-type materials are often preferred. ub.edu
The reaction conditions, including temperature and the ratio of reactants, significantly influence the outcome. For instance, increasing the concentration of the aromatic compound (toluene) relative to the alkene can favor alkylation over competing side reactions like olefin dimerization. ub.edu
| Catalyst Type | Examples | Key Characteristics | Relevant Applications |
| Lewis Acids | AlCl₃, FeCl₃ | High reactivity; traditionally used in lab-scale synthesis. unizin.org | General alkylation of aromatic compounds. researchgate.net |
| Solid Acids | Zeolites, Silica-Alumina, Ion-Exchange Resins | Offer shape selectivity, easier separation, and potential for regeneration; used in industrial processes. wikipedia.orgub.edu | Large-scale production of ethylbenzene and linear alkylbenzenes. wikipedia.orgresearchgate.net |
| Brønsted Acids | HF, H₂SO₄ | Strong proton donors that can protonate alkenes to form carbocations. | Industrial alkylation processes, though often being replaced due to environmental concerns. kinampark.com |
Regioselectivity and Isomeric Control in Alkylbenzene Synthesis
A significant challenge in the synthesis of this compound via Friedel-Crafts alkylation is controlling the position of the incoming tetradecyl group on the toluene ring. The methyl group of toluene directs new substituents to the ortho (position 2) and para (position 4) positions. However, the para product is typically favored due to reduced steric hindrance, especially with a bulky alkyl group like tetradecyl. youtube.com
Achieving high selectivity for the desired ortho isomer (this compound) is difficult. The use of shape-selective catalysts, such as certain zeolites (e.g., HZSM-5), can influence the isomer distribution by controlling which isomers can form within their porous structures. researchgate.netrsc.org However, a mixture of isomers is still a common outcome, necessitating purification to isolate the target compound.
Alternative Synthetic Pathways to this compound
Given the regioselectivity challenges of Friedel-Crafts alkylation, alternative methods offering greater control over the product's structure have been developed.
Cross-Coupling Reactions for Alkyl Aromatic Construction
Cross-coupling reactions provide a powerful and highly selective alternative for constructing the C-C bond between the toluene ring and the tetradecyl chain. These methods typically involve a transition metal catalyst, most commonly palladium or nickel. wikipedia.org
Kumada Coupling: This reaction couples an organomagnesium compound (a Grignard reagent) with an organic halide. wikipedia.org To synthesize this compound, one could react o-tolylmagnesium bromide with 1-bromotetradecane (B124005) using a nickel or palladium catalyst. organic-chemistry.org Kumada coupling is advantageous as it directly uses Grignard reagents, which are readily prepared. organic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgnumberanalytics.com This method is known for its high functional group tolerance and is widely used in complex syntheses. wikipedia.org The synthesis could proceed by coupling an o-tolylzinc halide with a tetradecyl halide. researchgate.net
Suzuki Coupling: The Suzuki coupling reaction joins an organoboron compound (like a boronic acid) with an organic halide using a palladium catalyst. numberanalytics.comlibretexts.org It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The target molecule could be formed by reacting 2-methylphenylboronic acid with 1-bromotetradecane.
| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Features |
| Kumada | Grignard Reagent (R-MgX) | Organic Halide (R'-X) | Ni or Pd | First cross-coupling method developed; uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Organic Halide (R'-X) | Pd or Ni | High functional group tolerance; allows coupling of sp³, sp², and sp carbons. wikipedia.orgnumberanalytics.com |
| Suzuki | Organoboron (R-B(OH)₂) | Organic Halide (R'-X) | Pd | Stable and low-toxicity reagents; very broad scope and widely used. libretexts.orgorganic-chemistry.org |
Hydrogenolysis/Aromatization for Long-Chain Alkylaromatics
A novel and sustainable approach for producing long-chain alkylaromatics involves the chemical upcycling of plastic waste, particularly polyethylene (B3416737). sciencedaily.com This method uses a tandem catalytic process that combines hydrogenolysis and aromatization. researchgate.netnih.gov
In this process, polyethylene is first broken down (depolymerized) into smaller hydrocarbon fragments through hydrogenolysis over a metal catalyst, such as platinum or ruthenium, at moderately high temperatures (e.g., 280°C). kinampark.comnih.govacs.org These fragments then undergo aromatization, forming a mixture of alkylbenzenes and other aromatic compounds. kinampark.com While this method can produce valuable long-chain alkylaromatics from a low-value waste stream, it typically yields a complex mixture of products. escholarship.org Isolating a specific isomer like this compound from this mixture would require extensive separation and purification, making it a less direct route for synthesizing a single, pure compound. However, it represents a promising strategy for generating feedstocks for valuable chemicals from recycled plastics. sciencedaily.comucsb.edu
Reduction of Precursor Aromatic Molecules
A primary and reliable method for synthesizing specific alkylbenzenes like this compound, while avoiding unwanted isomers, is through the reduction of a corresponding aromatic ketone precursor. Direct Friedel-Crafts alkylation of toluene with a 14-carbon alkyl halide is often problematic due to carbocation rearrangements, which would lead to a mixture of products with the benzene ring attached at various positions along the alkyl chain. lumenlearning.comchemistrysteps.comlibretexts.org The acylation-reduction pathway elegantly circumvents this issue.
The synthesis begins with the Friedel-Crafts acylation of toluene with tetradecanoyl chloride (C₁₄H₂₇ClO) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically yields 1-(4-methylphenyl)tetradecan-1-one as the major product due to the ortho, para-directing effect of the methyl group on the toluene ring. The subsequent and crucial step is the reduction of the carbonyl group (C=O) of this ketone to a methylene (B1212753) group (CH₂). Several established reduction methods can accomplish this transformation:
Clemmensen Reduction: This method involves heating the aryl ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). It is particularly effective for reducing aryl ketones that are stable in strong acidic conditions. chemistrysteps.com
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (H₂N-NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. The ketone is converted to a hydrazone intermediate, which is then heated in the presence of the base to yield the final alkylbenzene. chemistrysteps.com This method is suitable for compounds that are sensitive to acid.
Catalytic Hydrogenation: The carbonyl group of an aryl ketone can be completely reduced to a methylene group by catalytic hydrogenation (H₂ over a metal catalyst) under specific conditions. libretexts.org A common catalyst for this transformation is palladium on carbon (Pd/C). This method is often preferred for its cleaner reaction profile. lumenlearning.comchemistrysteps.com
Table 1: Comparison of Reduction Methods for Aryl Ketones
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), HCl | Reflux | Effective for acid-stable compounds. | Not suitable for acid-sensitive substrates. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or other strong base | High temperature (e.g., in diethylene glycol) | Effective for base-stable compounds. | Not suitable for base-sensitive substrates; requires high temperatures. |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Varies (often elevated pressure and temperature) | Clean, high-yielding, avoids harsh reagents. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). libretexts.org |
Green Chemistry Principles and Sustainable Synthesis of Alkylbenzenes
The traditional synthesis of alkylbenzenes, including precursors for this compound, often relies on hazardous catalysts like aluminum chloride (AlCl₃) and hydrogen fluoride (B91410) (HF), which are corrosive and difficult to handle. tandfonline.comresearchgate.net In response, significant research has focused on developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. researchgate.net
Solvent-Free and Aqueous Medium Approaches
A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net For reactions like Friedel-Crafts alkylation, several innovative approaches are being explored.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste. These reactions can be facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide energy directly to the reacting molecules. researchgate.net For instance, a novel cyclocondensation of aryl methyl ketones has been achieved under solvent-free conditions using a catalytic amount of triflic acid (TfOH), demonstrating a one-pot procedure that merges multiple steps. rsc.org While a specific solvent-free synthesis for this compound is not prominently documented, the principles have been successfully applied to related acylation and alkylation reactions, suggesting potential for adaptation. researchgate.netresearchgate.net
Aqueous Medium Approaches: Performing organic reactions in water is highly desirable from a green chemistry perspective. While organic substrates are often insoluble in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. For example, efficient Michael addition reactions have been developed in an aqueous suspension medium, demonstrating that complex organic transformations are possible without organic solvents. cmu.edu The synthesis of alkylbenzenes in aqueous media presents challenges but remains an active area of research to replace conventional solvent-based systems.
Catalyst Reuse and Recyclability in Alkylation Reactions
The development of reusable catalysts is a cornerstone of sustainable chemical manufacturing. In the context of Friedel-Crafts alkylation, replacing homogeneous catalysts like AlCl₃ with heterogeneous solid acid catalysts is a major goal. researchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused for multiple reaction cycles, reducing both cost and environmental impact. oup.cometsu.edu
Several classes of reusable catalysts have shown promise in alkylation reactions:
Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts. Zeolite Y, for instance, was pioneered for liquid-phase alkylbenzene synthesis and has been commercialized. researchgate.netetsu.edu Their shape-selectivity can also influence the product distribution.
Heteropoly Acids: Materials such as H₃PO₄–WO₃–Nb₂O₅ have demonstrated excellent activity and reusability in Friedel-Crafts alkylation. oup.comoup.com The catalytic activity is highly dependent on the calcination temperature, which generates the active species. oup.com
Supported Catalysts: Lewis acids like aluminum chloride can be supported on materials like silica (B1680970) gel or aluminosilicates to create a solid, reusable catalyst. etsu.edu Similarly, transition metal halides such as tantalum (V) and niobium (V) supported on a solid matrix have been used to catalyze the alkylation of benzene with olefins. etsu.edu
Ionic Liquids: Acidic ionic liquids, such as those based on Et₃NHCl-AlCl₃, have been used as catalysts for the alkylation of benzene with olefins, with studies showing high conversion and selectivity. researchgate.net
Table 2: Examples of Reusable Catalysts in Friedel-Crafts Alkylation
| Catalyst Type | Example | Reaction | Key Findings | Reference(s) |
|---|---|---|---|---|
| Heteropoly Acid | H₃PO₄–WO₃–Nb₂O₅ | Benzylation of anisole | High activity and reusability; catalyst calcined at 773 K maintained activity after the first run. | oup.com |
| Zeolite | Zeolite Y (modified) | Alkylation of benzene with long-chain α-olefins | Successfully utilized in industrial processes for alkylbenzene synthesis. | researchgate.netetsu.edu |
| Supported Acid | Silicotungstic acid (HSiW) on aluminosilicate | Alkylation of benzene with C₁₁-C₁₄ olefins | Catalyst activity depends on the support's surface area and composition. | etsu.edu |
| Ionic Liquid | Et₃NHCl-AlCl₃ | Alkylation of benzene with C₆ α-olefin dimers | 100% conversion of the olefin dimer with 91.0% selectivity to the monoalkylbenzene product under optimal conditions. | researchgate.net |
Total Synthesis Strategies for Complex Alkylbenzene Derivatives
The alkylbenzene motif is a structural component of many complex molecules, including natural products and functional materials. Total synthesis strategies for these molecules must thoughtfully incorporate the alkylbenzene unit. This can be achieved through two primary approaches: building the molecule around a pre-existing alkylbenzene or introducing the alkylbenzene fragment at a later stage of the synthesis.
One advanced strategy involves chemoenzymatic synthesis, which combines traditional chemical reactions with highly selective enzymatic transformations. researchgate.net This approach is particularly powerful for the late-stage functionalization of complex molecules under mild conditions. For instance, in the total synthesis of the natural product alchivemycin A, enzymatic cascade reactions are used to install specific functional groups regio- and stereoselectively on a complex macrocyclic intermediate. researchgate.net A similar strategy could be envisioned for a complex target containing a this compound moiety, where enzymes could be used to modify the alkyl chain or the aromatic ring in the final steps of the synthesis.
Another powerful strategy involves modern cross-coupling reactions. A pre-functionalized aromatic ring (e.g., a bromo- or boronic acid-substituted toluene) can be coupled with a long-chain alkyl partner using transition-metal catalysis (e.g., Suzuki, Kumada, or Negishi coupling). This allows for the precise and controlled formation of the C-C bond between the aromatic ring and the alkyl chain.
Conversely, the this compound core can serve as the starting material for further elaboration. The benzylic position (the carbon atom of the alkyl chain attached to the ring) is particularly reactive and can undergo radical halogenation, which then opens the door for a variety of nucleophilic substitution or elimination reactions to build further complexity. pressbooks.pub Additionally, the aromatic ring itself can be subjected to further electrophilic aromatic substitution reactions, although the existing alkyl groups will direct new substituents to the remaining open positions on the ring. jeeadv.ac.in
Mechanistic Organic Chemistry of 1 Methyl 2 Tetradecylbenzene Transformations
Electrophilic Aromatic Substitution Reactions on 1-Methyl-2-tetradecylbenzene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The methyl and tetradecyl groups on the this compound ring are both alkyl groups, which are activating and ortho-, para-directing. uci.edu This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
Halogenation of this compound, such as chlorination or bromination, proceeds via an electrophilic aromatic substitution mechanism. libretexts.org The reaction requires a Lewis acid catalyst, like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. masterorganicchemistry.com
The regioselectivity of the reaction is governed by the directing effects of the existing alkyl groups. The methyl and tetradecyl groups direct the incoming halogen to the positions ortho and para to them. uci.edulibretexts.org Given that the 1 and 2 positions are already occupied, the potential sites for substitution are positions 3, 4, 5, and 6. The ortho-directing influence of the methyl group favors positions 2 (already substituted) and 6. The ortho-directing influence of the tetradecyl group favors positions 1 (already substituted) and 3. The para-directing influence of the methyl group favors position 4, and the para-directing influence of the tetradecyl group favors position 5.
Therefore, the major products expected from the halogenation of this compound are 4-halo-1-methyl-2-tetradecylbenzene and 6-halo-1-methyl-2-tetradecylbenzene, with the potential for some 3-halo and 5-halo isomers. The exact ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the bulky tetradecyl group.
Table 1: Predicted Regioselectivity in the Halogenation of this compound
| Position of Substitution | Directing Influence | Predicted Product |
| 3 | Ortho to tetradecyl group | 3-Halo-1-methyl-2-tetradecylbenzene |
| 4 | Para to methyl group | 4-Halo-1-methyl-2-tetradecylbenzene |
| 5 | Para to tetradecyl group | 5-Halo-1-methyl-2-tetradecylbenzene |
| 6 | Ortho to methyl group | 6-Halo-1-methyl-2-tetradecylbenzene |
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitronium ion is then attacked by the electron-rich benzene ring of this compound. masterorganicchemistry.com
Similar to halogenation, the directing effects of the methyl and tetradecyl groups will determine the position of nitration. uci.edu The major products will be the ortho and para substituted isomers.
Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.orglibretexts.org The reaction is reversible, and the sulfonic acid group can be removed by heating with dilute aqueous acid. libretexts.orglibretexts.org The directing effects of the alkyl groups on this compound will again favor substitution at the ortho and para positions.
Radical Reactions Involving this compound
While electrophilic aromatic substitution is a key reaction pathway, this compound can also undergo radical reactions, particularly at the alkyl side chains.
The benzylic hydrogens on the methyl group and the methylene (B1212753) group of the tetradecyl chain adjacent to the benzene ring are particularly susceptible to radical abstraction. This is due to the resonance stabilization of the resulting benzylic radical.
Under conditions that favor radical formation, such as the presence of a radical initiator (e.g., peroxides) and light or heat, a halogen can substitute a hydrogen atom on the side chain. docbrown.infochemguide.co.uk For instance, the reaction of this compound with chlorine in the presence of UV light would likely lead to the formation of (chloromethyl)-2-tetradecylbenzene and 1-methyl-2-(1-chlorotetradecyl)benzene as major products. docbrown.infochemguide.co.uk Further substitution can also occur. chemguide.co.uk This process is a free radical chain reaction involving initiation, propagation, and termination steps. chemguide.co.uk
While the aromatic ring itself is generally resistant to radical addition, the long tetradecyl chain can undergo such reactions, although this is less common than side-chain halogenation. Radical addition to alkenes is a well-known process, and if the tetradecyl chain were to contain a double bond, it would readily undergo radical addition. libretexts.orglibretexts.orgyoutube.com In the absence of unsaturation, radical addition to the saturated alkyl chain is not a primary reaction pathway under typical conditions.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can target either the aromatic ring or the alkyl side chains.
Oxidation:
The alkyl side chains of this compound can be oxidized under vigorous conditions. For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group and the tetradecyl chain at the benzylic position to carboxylic acids. This would result in the formation of a dicarboxylic acid derivative of benzene.
Reduction:
The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under high pressure and temperature in the presence of a catalyst such as nickel, platinum, or palladium. docbrown.info This process, known as catalytic hydrogenation, would convert this compound into 1-methyl-2-tetradecylcyclohexane.
Table 2: Summary of Key Transformations of this compound
| Reaction Type | Reagents | Primary Product(s) |
| Electrophilic Halogenation | X₂ (Cl₂, Br₂), FeX₃ or AlX₃ | Halo-1-methyl-2-tetradecylbenzenes (ortho/para isomers) |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-1-methyl-2-tetradecylbenzenes (ortho/para isomers) |
| Electrophilic Sulfonation | SO₃, H₂SO₄ | 1-Methyl-2-tetradecylbenzenesulfonic acids (ortho/para isomers) |
| Radical Side-Chain Halogenation | X₂ (Cl₂, Br₂), UV light | (Halomethyl)-2-tetradecylbenzene and 1-Methyl-2-(1-halotetradecyl)benzene |
| Oxidation | KMnO₄ or H₂CrO₄ | Benzenedicarboxylic acid derivative |
| Catalytic Hydrogenation | H₂, Ni/Pt/Pd, high P/T | 1-Methyl-2-tetradecylcyclohexane |
Selective Side-Chain Oxidation to Carboxylic Acids
The oxidation of the alkyl side chains of this compound to carboxylic acids is a significant transformation. This reaction typically targets the benzylic position, the carbon atom directly attached to the aromatic ring, due to its increased reactivity.
The selective oxidation of the methyl group or the tetradecyl chain of this compound to the corresponding carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). tiwariacademy.comlibretexts.orglibretexts.org The reaction proceeds through a mechanism that involves the initial attack at the benzylic C-H bonds.
The generally accepted mechanism for the oxidation of an alkylbenzene to benzoic acid using permanganate involves the formation of a benzylic radical intermediate. The stability of this radical is enhanced by resonance with the aromatic ring. libretexts.org Regardless of the length of the alkyl chain, the entire chain is typically cleaved, leaving a single carboxyl group attached to the ring. libretexts.org For this compound, this would result in the formation of 2-carboxy-1-methylbenzene or 1-carboxy-2-tetradecylbenzene, depending on which side chain is oxidized. However, complete oxidation of both side chains to a dicarboxylic acid is also possible under harsh conditions.
A plausible mechanistic pathway for the oxidation of the tetradecyl side chain is as follows:
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position of the tetradecyl chain by the oxidizing agent. This forms a resonance-stabilized benzylic radical.
Oxidation to Alcohol: The benzylic radical is then oxidized to a benzylic alcohol.
Further Oxidation: The benzylic alcohol is further oxidized to a ketone.
Chain Cleavage and Carboxylic Acid Formation: The ketone undergoes further oxidation, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group and ultimately forming the carboxylic acid.
It is important to note that the methyl group is also susceptible to oxidation under similar conditions, potentially leading to a mixture of products. Selective oxidation of one alkyl group over the other presents a significant synthetic challenge and typically depends on fine-tuning the reaction conditions.
| Oxidizing Agent | Typical Conditions | Primary Product | Plausible Intermediate |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | 2-Methylbenzoic Acid or 2-Tetradecylbenzoic Acid | Benzylic Radical |
| Chromic Acid (H₂CrO₄) | Acidic (e.g., in acetic acid) | 2-Methylbenzoic Acid or 2-Tetradecylbenzoic Acid | Benzylic Radical |
Table 1: Illustrative conditions for the selective side-chain oxidation of this compound. The data is based on general principles of alkylbenzene oxidation.
Aromatic Ring Hydrogenation Mechanisms
The hydrogenation of the aromatic ring of this compound reduces the benzene ring to a cyclohexane ring, fundamentally altering the compound's structure and properties. This transformation requires specific catalysts and conditions due to the inherent stability of the aromatic system. libretexts.orgpressbooks.pub
Catalytic hydrogenation of aromatic rings is significantly more challenging than that of alkenes. libretexts.org While alkenes can be hydrogenated at room temperature and atmospheric pressure using catalysts like palladium on carbon (Pd/C), the hydrogenation of benzene and its derivatives necessitates more forcing conditions, such as high pressures and temperatures, and often more active catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C). libretexts.orgpressbooks.pub
The mechanism of aromatic ring hydrogenation involves the following key steps:
Adsorption: The aromatic ring adsorbs onto the surface of the metal catalyst.
Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are sequentially added to the carbons of the aromatic ring.
Intermediate Formation: The reaction proceeds through partially hydrogenated intermediates, such as cyclohexadienes and cyclohexenes.
Desorption: Once all three double bonds are reduced, the resulting substituted cyclohexane desorbs from the catalyst surface.
The stereochemistry of the hydrogenation is typically syn, meaning that all the hydrogen atoms are added to the same face of the aromatic ring, resulting in a cis-substituted cyclohexane. For this compound, this would lead to the formation of cis-1-methyl-2-tetradecylcyclohexane.
| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Product |
| Platinum Oxide (PtO₂) | 100 - 200 | 25 - 100 | cis-1-Methyl-2-tetradecylcyclohexane |
| Rhodium on Carbon (Rh/C) | 50 - 100 | 25 - 80 | cis-1-Methyl-2-tetradecylcyclohexane |
Table 2: Representative conditions for the aromatic ring hydrogenation of this compound. The data is generalized from typical aromatic hydrogenation procedures.
Transition Metal-Catalyzed Functionalization of this compound
Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds, which are otherwise unreactive. These methods provide pathways to introduce new functional groups onto both the aromatic ring and the alkyl side chain of this compound with high degrees of control.
C-H Activation Studies on Alkyl Aromatic Systems
The direct functionalization of C-H bonds in alkyl aromatic systems like this compound is a field of intensive research. nih.gov Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and iridium, have been developed to activate C-H bonds and forge new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net
The mechanism of C-H activation can proceed through several pathways, including:
Oxidative Addition: The metal center inserts into a C-H bond, leading to an increase in its oxidation state.
Concerted Metalation-Deprotonation (CMD): A ligand on the metal center assists in the deprotonation of the C-H bond as the metal-carbon bond is formed. youtube.com
Sigma-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state.
For aromatic C-H activation, directing groups are often employed to control regioselectivity. In the case of this compound, a pre-installed directing group on the aromatic ring could guide the catalyst to a specific C-H bond (ortho, meta, or para to the directing group). Without a directing group, achieving selectivity among the various aromatic C-H bonds is challenging.
Selective Functionalization of the Tetradecyl Chain
The selective functionalization of the long tetradecyl chain presents a different set of challenges, primarily concerning regioselectivity along the alkyl chain. Transition metal-catalyzed methods have emerged that can target specific positions on a long alkyl chain, often through a process known as "chain-walking" or "site-selective C-H functionalization." nih.gov
One strategy involves the use of a directing group attached to the aromatic ring, which can position the catalyst at a specific distance along the alkyl chain, enabling functionalization at a remote C-H bond. For instance, a bidentate directing group could coordinate to the metal center and position it to activate a C-H bond at the γ, δ, or even more distal positions of the tetradecyl chain.
Another approach involves the inherent preference of some catalytic systems for terminal or sub-terminal positions. For example, some palladium-catalyzed reactions have shown a preference for functionalizing the terminal methyl group of a long alkyl chain. nih.gov
The mechanism for such reactions is complex and highly dependent on the catalyst system and substrate. It often involves the initial coordination of the metal to the aromatic ring, followed by an intramolecular C-H activation event along the alkyl chain.
| Catalyst System | Directing Group | Target Position on Tetradecyl Chain | Type of Functionalization |
| Pd(OAc)₂ / Ligand | Pyridine or similar N-containing group | Varies (γ, δ, etc.) depending on linker length | Arylation, Acetoxylation |
| Rh₂(esp)₂ | Amide or Carbamate | β or γ | Carbenoid or Nitrenoid Insertion |
| Ir-based catalysts | None (steric control) | Terminal (ω) or Sub-terminal (ω-1) | Borylation |
Table 3: Illustrative examples of catalyst systems for the selective functionalization of long alkyl chains, applicable in principle to the tetradecyl chain of this compound. Data is based on general findings in the field of C-H functionalization.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2 Tetradecylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyuobasrah.edu.iqipb.ptnist.gov
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. uobasrah.edu.iq For 1-Methyl-2-tetradecylbenzene, both ¹H and ¹³C NMR provide critical information for confirming its chemical structure.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmationipb.ptnist.gov
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that can be assigned to the different hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the long tetradecyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns providing information about their relative positions on the benzene ring. The methyl protons on the ring give a singlet peak at a higher field (around δ 2.3 ppm). The numerous methylene (B1212753) (-CH2-) groups of the tetradecyl chain produce a complex, overlapping signal in the upfield region (δ 1.2-1.6 ppm), while the terminal methyl group of the chain appears as a triplet at an even higher field (around δ 0.9 ppm).
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring resonate in the aromatic region (δ 125-140 ppm). The methyl carbon attached to the ring appears at a higher field (around δ 20 ppm). The carbons of the tetradecyl chain show a series of signals in the aliphatic region (δ 14-35 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH | 7.0 - 7.3 | 126 - 130 |
| Aromatic C (quaternary) | - | 135 - 142 |
| Ar-CH₃ | ~2.3 | ~21 |
| Ar-CH₂- | ~2.6 | ~35 |
| -(CH₂)₁₂- | 1.2 - 1.6 | 22 - 32 |
| -CH₃ (chain) | ~0.9 | ~14 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysisnist.gov
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, various 2D NMR techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and along the tetradecyl chain, helping to confirm their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the proton signal of the aromatic ring methyl group would correlate with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.govyoutube.com HMBC is particularly useful for identifying the connection between the tetradecyl chain and the benzene ring by showing a correlation between the protons on the first methylene group of the chain and the aromatic carbon it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. ipb.pt This can be used to determine the preferred conformation of the tetradecyl chain relative to the methyl-substituted benzene ring. For example, correlations between the methyl protons on the ring and the initial methylene protons of the chain would indicate a folded conformation.
Advanced Solid-State NMR Characterization
While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR can offer insights into its structure and dynamics in the solid phase. nih.gov For a molecule like this compound, solid-state NMR could be used to study its packing in a crystalline or amorphous state. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. researchgate.netrsc.org This can reveal information about the different crystalline forms (polymorphism) and the conformational flexibility of the tetradecyl chain in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesuobasrah.edu.iqipb.ptnih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule. uobasrah.edu.iqmjcce.org.mk
Characteristic Vibrational Modes and Functional Group Analysisipb.pt
The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its different parts.
Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: The numerous CH₂ and CH₃ groups of the tetradecyl chain and the ring's methyl group give rise to strong bands in the 2850-2960 cm⁻¹ region. researchgate.net
C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the 1450-1600 cm⁻¹ region.
CH₂ and CH₃ bending: The bending vibrations of the aliphatic groups are found in the 1375-1465 cm⁻¹ range.
Aromatic C-H out-of-plane bending: These bands, which are sensitive to the substitution pattern of the benzene ring, appear in the 690-900 cm⁻¹ region and can help confirm the 1,2-disubstituted pattern.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretch | 3000 - 3100 | Aromatic |
| C-H Stretch | 2850 - 2960 | Aliphatic (CH₂, CH₃) |
| C=C Stretch | 1450 - 1600 | Aromatic |
| C-H Bend | 1375 - 1465 | Aliphatic (CH₂, CH₃) |
| C-H Out-of-plane Bend | 690 - 900 | Aromatic (1,2-disubstituted) |
Theoretical Vibrational Frequency Calculations for Assignmentnih.gov
To aid in the assignment of the observed IR and Raman bands, theoretical calculations of the vibrational frequencies can be performed. nih.gov Using computational chemistry methods like Density Functional Theory (DFT), the vibrational modes and their corresponding frequencies can be predicted. nist.gov By comparing the calculated spectrum with the experimental one, a more accurate and detailed assignment of the vibrational bands to specific atomic motions can be achieved. This approach helps to resolve ambiguities and provides a deeper understanding of the molecule's vibrational properties.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and its fragments with high accuracy. In the analysis of this compound (C₂₁H₃₆), HRMS provides precise mass measurements that allow for the elucidation of its fragmentation pathways under ionization. nih.gov
When subjected to electron impact (EI) ionization, the this compound molecule (molar mass: 288.5 g/mol ) forms a molecular ion, [C₂₁H₃₆]⁺˙. This parent ion is energetically unstable and undergoes fragmentation. libretexts.org The fragmentation patterns are largely dictated by the stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.uk For long-chain alkylbenzenes, the most prominent fragmentation pathway involves cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in the formation of a stable, resonance-stabilized benzylic carbocation.
A primary fragmentation pathway for this compound would be the loss of a C₁₃H₂₇ radical, leading to the formation of a prominent ion at m/z 105. This ion corresponds to the methyl-substituted tropylium (B1234903) ion or a related C₈H₉⁺ species. Another significant fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an (M-1)⁺ ion at m/z 287. docbrown.info Further fragmentation of the alkyl chain can also occur, leading to a series of ions separated by 14 Da (CH₂), though these are typically of lower intensity.
Table 1: Predicted HRMS Fragmentation of this compound
| m/z (Measured) | Ion Formula | Description |
| 288.5 | [C₂₁H₃₆]⁺˙ | Molecular Ion (Parent Ion) |
| 105.0699 | [C₈H₉]⁺ | Result of benzylic cleavage (loss of C₁₃H₂₇ radical) |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of the alkyl chain |
This is an interactive data table. Click on the headers to sort.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) provides an even greater level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions generated in the initial mass spectrometry stage. nih.gov This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within a molecule. nist.gov
In the context of this compound, an MS/MS experiment would typically involve isolating the prominent precursor ion, such as the m/z 105 ion, in the first mass analyzer. nih.gov This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas like argon. nih.gov The resulting product ions are then analyzed in a second mass analyzer.
The fragmentation of the [C₈H₉]⁺ ion (m/z 105) would be expected to yield characteristic product ions, such as the loss of a methyl radical to form the phenyl cation [C₆H₅]⁺ at m/z 77, or the loss of acetylene (B1199291) (C₂H₂) to form an ion at m/z 79. docbrown.info This detailed fragmentation fingerprint provides conclusive evidence for the structure of the precursor ion and, by extension, the original molecule, confirming the presence and position of the methyl group on the benzene ring relative to the long alkyl chain. researchgate.net
Chemical Ionization-Proton Exchange Mass Spectrometry for Isomer Differentiation
While standard mass spectrometry can struggle to differentiate between positional isomers of alkylbenzenes due to their identical molecular weights and similar fragmentation patterns, Chemical Ionization-Proton Exchange (CIPE) Mass Spectrometry offers a powerful solution. wikipedia.orgacs.org This technique is particularly useful for distinguishing ortho, meta, and para isomers. astm.orgastm.org
CIPE-MS uses a reagent gas, such as deuterated methanol (B129727) (CH₃OD), to ionize the analyte molecules. astm.org During this "soft" ionization process, a deuteron (B1233211) (D⁺) is transferred to the aromatic ring. Subsequently, the aromatic protons (but not the aliphatic protons on the alkyl chain) can exchange with deuterium (B1214612) from the reagent gas. astm.orgastm.org The number of exchanges observed reveals the number of unsubstituted positions on the aromatic ring. astm.org
For this compound (an ortho-disubstituted benzene), there are four aromatic hydrogens available for exchange. Its isomers, 1-methyl-3-tetradecylbenzene (meta) and 1-methyl-4-tetradecylbenzene (para), also have four exchangeable protons. However, the kinetics of the exchange process differ. Ortho and para disubstituted alkylbenzenes typically show a base peak (100% relative intensity) at the mass corresponding to the exchange of all available aromatic protons. astm.orgastm.org In contrast, meta-disubstituted isomers exhibit a significantly lower intensity (around 30-40%) for the fully exchanged peak. astm.orgastm.org This difference in relative intensity allows for the unambiguous differentiation of the ortho isomer, this compound, from its meta counterpart.
X-ray Crystallography of this compound and its Derivatives (if applicable for crystalline forms)
Crystal Structure Determination and Polymorphism
Long-chain molecules like this compound have conformational flexibility, particularly in the alkyl chain. This flexibility can lead to polymorphism, which is the ability of a substance to crystallize into multiple different crystal structures. mdpi.com These polymorphs can arise from different packing arrangements or different molecular conformations (e.g., variations in the gauche and anti conformations of the alkyl chain). mdpi.com Factors like the crystallization solvent and cooling rate can influence which polymorph is formed.
Intermolecular Interactions and Packing Arrangements
The crystal packing of this compound would be governed by a combination of weak intermolecular forces. beilstein-journals.orgrsc.org
Van der Waals Forces: These are the predominant interactions, arising from the long, saturated tetradecyl chains. These forces would drive the chains to pack together in a regular, often parallel or interdigitated, fashion to maximize contact area.
π-π Interactions: The aromatic benzene rings could interact with each other through π-π stacking. The substitution pattern (ortho) might introduce steric hindrance that influences the geometry of this stacking, potentially leading to offset or tilted arrangements rather than a perfect face-to-face stacking. researchgate.net
The final crystal structure represents a balance between these competing interactions, aiming to achieve the most thermodynamically stable packing arrangement. semanticscholar.org
Chiroptical Spectroscopy (if chiral derivatives are synthesized or studied)
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD).
However, chiral derivatives of this compound could be synthesized. For instance, introducing a chiral center into the tetradecyl chain (e.g., by creating a methyl branch at a position other than C1) would result in a chiral molecule.
If such chiral derivatives were synthesized and separated into enantiomers, chiroptical spectroscopy would become a powerful tool for their analysis. nih.gov
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. rsc.orgscispace.com Comparing experimental ECD spectra with those predicted by quantum chemical calculations could be used to assign the absolute configuration (R or S) of the chiral derivative. nih.gov
Vibrational Circular Dichroism (VCD): VCD performs a similar measurement but in the infrared region, probing the differential absorption related to molecular vibrations. It provides detailed conformational information about the molecule in solution.
For any synthesized chiral derivative of this compound, these techniques would be essential for confirming its enantiomeric purity and elucidating its precise three-dimensional structure and preferred conformation in solution. nih.gov
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration and conformation of stereoisomers. The benzene chromophore in this compound, when perturbed by the chiral environment created by its substituents, would be expected to produce a characteristic ECD spectrum.
However, a thorough search of scientific databases and chemical literature reveals no published studies on the ECD analysis of this compound. Consequently, there are no experimental or computationally predicted ECD spectra, nor any related data tables detailing Cotton effects, excitation energies, or oscillator strengths for this compound. Such research would be necessary to understand the electronic transitions and the spatial arrangement of the molecule.
Computational and Theoretical Chemistry of 1 Methyl 2 Tetradecylbenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for a molecule of this size. DFT calculations focus on the electron density to determine the ground-state properties of 1-Methyl-2-tetradecylbenzene. nih.govslideshare.netresearchgate.net By applying DFT methods, such as those using the B3LYP functional, key electronic descriptors can be calculated. nih.govresearchgate.net
Table 1: Illustrative Ground State Properties Calculable by DFT (Note: The values below are illustrative examples of the types of data generated by DFT calculations and are not based on published results for this compound.)
| Property | Expected Outcome | Significance |
|---|---|---|
| HOMO Energy | Value in eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | Value in eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic excitation energy |
| Total Energy | Value in Hartrees | Represents the total electronic energy of the optimized geometry |
To understand how this compound behaves upon absorption of light (photochemistry), its electronically excited states must be investigated. Ab initio methods, which are based on first principles without empirical parameters, are essential for this purpose. stanford.edu Techniques such as Time-Dependent DFT (TD-DFT), Configuration Interaction Singles (CIS), and higher-level methods like Equation-of-Motion Coupled-Cluster (EOM-CCSD) are employed to calculate the energies and properties of excited states. nih.govarxiv.org
These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. They also provide information on the nature of the electronic transitions (e.g., π→π* transitions within the benzene (B151609) ring) and the oscillator strengths, which determine the intensity of spectral absorption bands. chemrxiv.orgrsc.org For aromatic molecules, these methods can elucidate how the alkyl substituents modify the excited states of the parent benzene ring. nih.gov
Conformational Analysis and Potential Energy Surfaces
The long and flexible tetradecyl chain of this compound means it can adopt a vast number of different three-dimensional shapes, or conformations. Understanding this conformational landscape is critical as it affects the molecule's physical and chemical properties.
Given the size and flexibility of the tetradecyl chain, a full quantum mechanical exploration of all possible conformations is computationally prohibitive. Therefore, molecular mechanics (MM) methods, which use a simpler, classical physics-based force field, are more practical. These methods can rapidly calculate the energies of thousands of different conformations.
To explore the conformational space dynamically, Molecular Dynamics (MD) simulations are used. koreascience.kr In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. acs.orgrsc.org This provides insight into how the molecule behaves at a given temperature, including the flexibility of the alkyl chain and its interaction with the aromatic ring. Such simulations are crucial for understanding the bulk properties of materials like lubricating oils, where long-chain alkylbenzenes are common components. acs.orgnih.gov
The conformation of the tetradecyl chain is defined by the rotation around each of its carbon-carbon single bonds. The energy required to rotate around these bonds is known as the torsional barrier. Computational methods can be used to calculate the potential energy surface (PES) for the rotation around specific dihedral angles.
Table 2: Illustrative Conformational Properties (Note: This table illustrates the type of data obtained from conformational analysis and is not based on published results for this specific molecule.)
| Parameter | Method of Calculation | Significance |
|---|---|---|
| Key Dihedral Angles | Geometry Optimization (DFT/MM) | Defines the stable conformations of the alkyl chain. |
| Rotational Energy Barrier | Potential Energy Scan (DFT) | Determines the energy required to switch between conformers. |
| Relative Conformer Energies | Single-Point Energy Calculations (DFT) | Predicts the population of different conformers at equilibrium. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.
Modern DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for this purpose. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the full NMR spectrum. researchgate.net These predictions are instrumental in assigning peaks in complex experimental spectra and confirming the connectivity and chemical environment of atoms within the this compound molecule. github.io
Similarly, computational methods can simulate the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. youtube.com After geometry optimization, a frequency calculation using DFT can determine the energies of the fundamental vibrational modes. nih.gov These correspond to the absorption peaks in an IR spectrum. The predicted spectrum helps in identifying characteristic functional group vibrations, such as C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretches of the benzene ring.
The prediction of UV-Vis spectra is achieved through the excited-state calculations described in section 5.1.2. youtube.com TD-DFT calculations yield the electronic transition energies and their corresponding oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum. chemrxiv.org For this compound, this would primarily show the absorptions related to the π-electron system of the benzene ring, modified by the presence of the alkyl substituents.
Table 3: Computationally Predicted Spectroscopic Data (Note: This table illustrates the types of spectroscopic data that can be predicted computationally.)
| Spectrum | Computational Method | Predicted Parameters |
|---|---|---|
| ¹³C NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for each carbon atom |
| ¹H NMR | DFT (GIAO) | Chemical Shifts (δ, ppm) for each hydrogen atom |
| Infrared (IR) | DFT (Frequency Analysis) | Vibrational Frequencies (cm⁻¹) and Intensities |
Elucidation of Reaction Mechanisms using Computational Methods
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, thereby elucidating the step-by-step mechanism. Common reactions for alkylbenzenes like this compound include electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic position of the alkyl side chain. numberanalytics.comnumberanalytics.com
For instance, in the oxidation of this compound, computational methods can model the abstraction of a hydrogen atom from the benzylic carbon (the carbon atom of the tetradecyl group attached to the benzene ring) to form a resonance-stabilized benzylic radical. numberanalytics.com Subsequent reactions of this radical with oxygen can be mapped out to predict the formation of various oxidation products. numberanalytics.comresearchgate.net Similarly, for electrophilic substitution reactions such as nitration or halogenation, computational models can determine the preferred position of attack (ortho, meta, or para to the existing substituents) by calculating the energies of the intermediate carbocations (arenium ions). libretexts.orgbyjus.com The methyl and tetradecyl groups are both activating and ortho-, para-directing, and computational studies can quantify the electronic and steric effects that govern the regioselectivity of these reactions.
Transition State Theory and Reaction Rate Constant Calculations
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework to calculate the rate constant of a chemical reaction. researchgate.net TST posits that reactants are in a quasi-equilibrium with a high-energy structure known as the transition state, which is the point of maximum energy along the minimum energy reaction pathway. researchgate.net The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts into products.
Computationally, the first step is to locate the geometric structures of the reactants and the transition state on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. The rate constant (k) can then be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). researchgate.net
For a hypothetical reaction, such as the benzylic bromination of this compound, computational chemists would use quantum mechanical methods (like Density Functional Theory, DFT) to:
Optimize the 3D structures of the reactants (this compound and a bromine radical).
Locate the transition state structure corresponding to the hydrogen abstraction from the benzylic position.
Calculate the vibrational frequencies of all structures to confirm the nature of the stationary points (reactants have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
Compute the electronic energies to determine the activation energy.
Calculate the thermodynamic contributions to the Gibbs free energy to obtain ΔG‡.
The following table illustrates hypothetical calculated parameters for the rate-determining step of benzylic bromination.
| Parameter | Calculated Value | Unit | Description |
| Electronic Energy of Reactants | -850.123 | Hartrees | The total electronic energy of this compound and a bromine radical. |
| Electronic Energy of Transition State | -850.098 | Hartrees | The total electronic energy of the transition state structure. |
| Activation Energy (Ea) | 15.7 | kcal/mol | The energy barrier for the reaction, calculated from the difference in electronic energies. |
| Gibbs Free Energy of Activation (ΔG‡) | 18.2 | kcal/mol | The free energy barrier, which includes entropic and thermal contributions. |
| Calculated Rate Constant (k) at 298 K | 1.2 x 10^4 | M⁻¹s⁻¹ | The theoretical rate constant for the hydrogen abstraction step. |
This is an interactive data table. The values are representative for illustrative purposes.
Solvent Effects on Reaction Pathways
Solvent molecules are not merely passive spectators in a chemical reaction; they can significantly influence reaction rates and even alter reaction mechanisms. kean.edu Computational models can account for these solvent effects through two primary approaches: implicit and explicit solvation models.
Implicit Solvation Models (Continuum Models): In this approach, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This method is computationally efficient and often provides a good first approximation of bulk solvent effects on the stability of reactants, products, and transition states.
Explicit Solvation Models: This method involves including a number of individual solvent molecules in the computational model along with the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. However, it is computationally much more demanding due to the increased number of atoms.
For reactions of this compound, such as a Friedel-Crafts alkylation, the choice of solvent can be critical. stackexchange.com A polar solvent might stabilize the charged carbocation intermediate more effectively than a non-polar solvent, thereby accelerating the reaction. wiley.com Computational studies can model this stabilization. For example, the energy of the arenium ion intermediate in the nitration of this compound can be calculated in the gas phase and then in different solvents using an implicit model.
The table below shows hypothetical relative energies of a carbocation intermediate in different solvent environments, demonstrating the stabilizing effect of polar solvents.
| Solvent | Dielectric Constant | Relative Energy of Intermediate (kcal/mol) |
| Gas Phase | 1 | 0.0 (Reference) |
| Hexane (Non-polar) | 1.9 | -2.5 |
| Dichloromethane (Polar aprotic) | 9.1 | -15.8 |
| Nitrobenzene (Polar aprotic) | 34.8 | -25.2 |
This is an interactive data table. The values are representative for illustrative purposes and show the stabilization relative to the gas phase.
Quantitative Structure-Property Relationship (QSPR) Modeling for Alkylbenzene Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. scope-journal.comiupac.org For a class of compounds like alkylbenzenes, QSPR can be used to predict properties such as boiling point, viscosity, or environmental fate based on descriptors derived from the molecular structure. This is particularly useful for compounds like this compound, for which experimental data may be scarce.
The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By quantifying structural features into numerical values called molecular descriptors , statistical methods can be employed to build a predictive model. scope-journal.comnih.gov
Descriptor Generation and Selection for Alkylbenzenes
The first step in QSPR modeling is to generate a diverse set of molecular descriptors for a series of alkylbenzene analogues with known properties. These descriptors can be categorized as:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., molecular connectivity indices, Wiener index). scope-journal.com
Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include information about the molecular surface area and volume.
Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe electronic properties such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. ucsb.edu
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.
Below is a table of potential descriptors for a QSPR model of alkylbenzenes.
| Descriptor Class | Descriptor Name | Description | Relevance for Alkylbenzenes |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Directly related to the size of the alkyl chain. |
| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. | Captures differences between linear and branched alkyl chains. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Influences intermolecular interactions and properties like boiling point. |
| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Reflects the charge distribution in the molecule. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a reaction. ucsb.edu |
This is an interactive data table.
Model Validation and Interpretation
Once a set of descriptors is selected, a mathematical model is constructed, typically using multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting equation takes the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D represents the selected descriptors and c represents their regression coefficients.
The predictive power and robustness of the QSPR model must be rigorously validated. acs.org Common validation techniques include:
Internal Validation (Cross-Validation): The dataset is repeatedly split into training and testing sets. A common method is Leave-One-Out (LOO) cross-validation, where one compound is removed, a model is built with the remaining data, and the property of the removed compound is predicted. researchgate.net The cross-validated correlation coefficient (Q²) is a key metric.
External Validation: The model is built using a "training set" of molecules and then used to predict the properties of an independent "test set" of molecules that were not used in model development. nih.gov Metrics like the predictive R² (R²_pred) are calculated. kean.edu
A reliable QSPR model will have high values for both the correlation coefficient of the training set (R²) and the cross-validated and external validation metrics (Q², R²_pred).
The final step is the interpretation of the model. The descriptors included in the model and the signs of their coefficients provide insight into the structural features that govern the property of interest. For example, a positive coefficient for molecular weight in a model for boiling point would confirm the expected trend that boiling point increases with the size of the alkyl chain in alkylbenzenes.
Environmental and Ecotoxicological Considerations of 1 Methyl 2 Tetradecylbenzene
Environmental Occurrence and Distribution Studies
Long-chain alkylbenzenes are synthetic compounds that have been identified in various environmental compartments. Their distribution is largely linked to human activities, particularly the production and use of detergents.
Long-chain alkylbenzenes are prevalent in aquatic and terrestrial environments due to their association with municipal and industrial wastewater. They are found in municipal wastewaters and, consequently, in coastal marine waters. Due to their hydrophobic nature, these compounds tend to adsorb to particulate matter and accumulate in sediments. Their presence has been documented in sediment trap particulates and marine sediments, indicating they can persist through the water column during sedimentation.
In soil environments, the presence of these compounds is often a result of the application of sewage sludge as a fertilizer. While they can be detected in sludge-amended soils, their persistence is influenced by the aerobic conditions of the soil, which generally favor biodegradation.
Table 1: Environmental Presence of Long-Chain Alkylbenzenes
| Environmental Compartment | Presence | Primary Transport/Accumulation Mechanism |
|---|---|---|
| Water (Coastal Marine) | Detected | Discharge from municipal wastewater outfalls |
| Sediment (Marine) | Detected | Adsorption to particulate matter and sedimentation |
| Soil | Detected | Application of contaminated sewage sludge |
The primary source of long-chain alkylbenzenes in the environment is anthropogenic. They are produced industrially for the synthesis of alkylbenzenesulfonates, which are the most commonly used anionic surfactants in commercial detergents. Prior to the mid-1960s, these were highly branched alkylbenzenes (TABs), which were found to be environmentally persistent. They were subsequently replaced by more biodegradable linear alkylbenzenes (LABs).
The main pathway for the release of these compounds into the environment is through the discharge of municipal and industrial wastewater. During the production of linear alkylbenzene sulfonates (LAS), a small fraction of the linear alkylbenzenes remains unreacted. This residue, present in detergents and cleaning products, enters the wastewater stream and is subsequently released into the environment.
Degradation Pathways in Environmental Matrices
The environmental persistence of 1-Methyl-2-tetradecylbenzene is determined by its susceptibility to various degradation processes, including photodegradation and microbial biodegradation under both aerobic and anaerobic conditions.
Under aerobic conditions, long-chain alkylbenzenes are known to be biodegradable by various microorganisms. The primary mechanism for the aerobic degradation of the alkyl side chain is initiated by the oxidation of the terminal methyl group, a process known as ω-oxidation. This is followed by the stepwise shortening of the alkyl chain through β-oxidation.
For a compound like this compound, the initial attack would likely occur at the terminal end of the tetradecyl chain. The presence of the methyl group on the benzene (B151609) ring and the position of the long alkyl chain can influence the rate of degradation. Studies on branched alkylbenzenes have shown that the degree of branching on the alkyl side chain can affect the rate of biotransformation, with more highly branched structures degrading more slowly.
Microorganisms such as Alcanivorax sp. have been shown to degrade long-chain n-alkylbenzenes, primarily through the β-oxidation of the alkyl side chain.
Table 2: Key Processes in Aerobic Biodegradation of Long-Chain Alkylbenzenes
| Biodegradation Step | Description | Key Enzymes/Pathways |
|---|---|---|
| Initial Oxidation | Oxidation of the terminal methyl group of the alkyl chain to a carboxylic group. | ω-oxidation |
| Chain Shortening | Stepwise removal of two-carbon units from the carboxylated alkyl chain. | β-oxidation |
The anaerobic biodegradation of alkylbenzenes has been established, although it is generally slower than aerobic degradation. A key initial step in the anaerobic activation of many hydrocarbons is the addition of fumarate to the molecule. For toluene (B28343), a well-studied alkylbenzene, the initial activation involves the addition of fumarate to the methyl group, forming benzylsuccinate.
For longer-chain alkylbenzenes, a similar mechanism involving the addition of fumarate to a carbon on the alkyl chain is a likely activation step under anaerobic conditions. Following this initial activation, the molecule can be further metabolized. While specific intermediates for the anaerobic degradation of this compound have not been identified, the process would likely proceed through pathways analogous to those observed for other long-chain alkylbenzenes and alkanes. Studies have shown that linear alkylbenzenes can undergo slow anaerobic biodegradation in marine sediments. The presence of branching in the alkyl chain can, however, hinder anaerobic degradation.
Environmental Risk Assessment Methodologies for Alkylbenzenes (Excluding Human Health Risk Assessment)
Environmental risk assessment for alkylbenzenes, including compounds like this compound, is a structured process designed to evaluate the potential adverse effects on ecosystems. This assessment is crucial for managing the environmental safety of these widely used chemicals, which are precursors in the manufacturing of surfactants for detergents. nih.govresearchgate.net The methodologies employed are systematic, involving hazard identification, exposure assessment, and risk characterization to determine the likelihood of environmental harm. who.int
The environmental compartments of primary concern for alkylbenzenes are surface water, sediment, and soil, as these are the ultimate sinks for substances released from wastewater treatment plants or through other disposal routes. researchgate.nettandfonline.com The assessment process for these chemicals, often categorized as high production volume (HPV) chemicals, follows established international guidelines. tandfonline.com
A cornerstone of the environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC represents the estimated concentration of a substance in an environmental compartment, while the PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com The ratio of these two values (PEC/PNEC) provides a Risk Quotient (RQ), which is used to characterize the risk. researchgate.net An RQ value greater than one suggests a potential for adverse environmental effects, prompting further investigation or risk management measures.
Hazard Identification
Hazard identification involves evaluating the intrinsic ecotoxicological properties of the alkylbenzene. This step relies on a comprehensive review of available data on the substance's effects on a range of aquatic and terrestrial organisms. santos.com For alkylbenzenes, this includes assessing their potential for persistence, bioaccumulation, and toxicity (PBT). santos.com
Linear alkylbenzenes (LABs), which are structurally similar to this compound, are generally considered to be readily biodegradable and have a low potential for bioaccumulation. researchgate.netoecd.org However, their toxicity to aquatic organisms is a key consideration. Ecotoxicity data is typically generated for organisms representing different trophic levels, such as algae, invertebrates (like Daphnia magna), and fish. chemsafetypro.com
The determination of the PNEC is a critical component of hazard identification. It is derived from ecotoxicological data, such as the No Observed Effect Concentration (NOEC) or the Lowest Observed Effect Concentration (LOEC) from chronic studies, or the median Lethal Concentration (LC50) or median Effective Concentration (EC50) from acute studies. chemsafetypro.com Assessment factors (AF) are applied to these toxicity endpoints to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and from single-species tests to community-level effects. chemsafetypro.commdpi.com
For instance, the PNEC for the aquatic environment can be derived by dividing the lowest available chronic NOEC for a relevant aquatic species by an appropriate assessment factor. chemsafetypro.com In the absence of chronic data, acute toxicity data (LC50 or EC50) can be used with a larger assessment factor. researchgate.net
The following table provides illustrative ecotoxicity data for C10-C13 linear alkylbenzenes, which can serve as a proxy for understanding the potential hazards of this compound.
| Organism | Endpoint | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.45 | tandfonline.com |
| Daphnia magna (Water Flea) | 48h EC50 | 0.39 | tandfonline.com |
| Scenedesmus subspicatus (Green Algae) | 72h EC50 | 0.79 | tandfonline.com |
| Pimephales promelas (Fathead Minnow) | 28d NOEC | 0.07 | tandfonline.com |
This table is for illustrative purposes and is based on data for C10-C13 linear alkylbenzenes.
Exposure Assessment
The exposure assessment aims to estimate the concentration of the alkylbenzene in various environmental compartments. This involves understanding the sources of release, pathways of environmental transport, and the ultimate fate of the chemical. For alkylbenzenes, a primary release route is through the effluent of wastewater treatment plants (WWTPs). researchgate.net
The calculation of the PEC considers factors such as the volume of the chemical produced and used, its release patterns, and its removal efficiency in WWTPs. tandfonline.com The partitioning behavior of the substance, governed by its physicochemical properties like water solubility and octanol-water partition coefficient (Kow), determines its distribution in the environment. Due to their hydrophobic nature, long-chain alkylbenzenes are expected to adsorb to sludge and sediments. researchgate.net
Models are often employed to predict environmental concentrations in different compartments, such as rivers, lakes, and soil. These models incorporate data on the receiving environment, such as river flow rates and sludge application rates to agricultural land. tandfonline.com
Risk Characterization
RQ = PEC / PNEC researchgate.net
The following table illustrates the calculation of the Risk Quotient.
| Compartment | Predicted Environmental Concentration (PEC) | Predicted No-Effect Concentration (PNEC) | Risk Quotient (RQ) |
| Surface Water | PEC_water | PNEC_water | PEC_water / PNEC_water |
| Sediment | PEC_sediment | PNEC_sediment | PEC_sediment / PNEC_sediment |
| Soil | PEC_soil | PNEC_soil | PEC_soil / PNEC_soil |
This is a conceptual table. Actual values would be derived from specific exposure scenarios and ecotoxicity data.
If the RQ is less than 1, the risk is generally considered to be acceptable. An RQ greater than 1 indicates a potential risk, which may necessitate more refined assessment or the implementation of risk management measures to reduce exposure. researchgate.net
Probabilistic approaches can also be used in risk assessment. These methods, such as the use of Species Sensitivity Distributions (SSDs), allow for a more comprehensive evaluation of the potential effects on a wider range of species and provide a more nuanced understanding of the risk. mdpi.com
Potential Non Biological/non Clinical Applications of 1 Methyl 2 Tetradecylbenzene
Material Science Applications
The unique molecular architecture of 1-methyl-2-tetradecylbenzene makes it a candidate for various applications in material science, from the synthesis of specialized polymers to its role as a precursor in the production of surface-active agents.
Use as a Building Block for Specialty Polymers and Copolymers
The presence of a reactive aromatic ring and an alkyl group suggests that this compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of functional groups that can then participate in polymerization processes. For instance, functionalization of the benzene (B151609) ring could create a monomer suitable for producing polymers with tailored properties.
Furthermore, the long tetradecyl chain can impart flexibility, hydrophobicity, and improved solubility in nonpolar solvents to the resulting polymer. The methyl group's position on the ring can influence the stereochemistry and reactivity of the monomer, potentially leading to polymers with specific tacticities and, consequently, distinct physical properties. While direct polymerization of this compound is not a common application, its derivatives hold potential. For example, vinyl toluene (B28343), produced by the alkylation of toluene followed by dehydrogenation, is used as a modifier in unsaturated polyester (B1180765) resins. acs.org
Precursors for Surfactants and Detergents
Long-chain alkylbenzenes are primary raw materials for the synthesis of synthetic sulfonate detergents. acs.org The most common among these are linear alkylbenzene sulfonates (LAS), which are produced from linear alkylbenzenes with alkyl chains typically ranging from C10 to C14. nih.gov These compounds are valued for their surface-active properties, which are crucial for cleaning and emulsification.
This compound can be sulfonated to produce this compound sulfonic acid, which is then neutralized to form the corresponding sulfonate salt. The resulting surfactant molecule would possess a hydrophilic sulfonate head and a large, hydrophobic tail composed of the tetradecyl chain and the methyl-substituted benzene ring. The specific ortho-substitution pattern is expected to influence the surfactant's properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and foaming characteristics. The branching introduced by the methyl group might affect the packing of surfactant molecules at interfaces and in micelles, potentially leading to different performance characteristics compared to linear alkylbenzene sulfonates.
| Property | Description |
| Hydrophilic Head | Sulfonate group (-SO3H) |
| Hydrophobic Tail | This compound group |
| Potential Application | Anionic surfactant in detergents and emulsifiers |
Research into Lubricant and Fuel Additive Components
The long alkyl chain in this compound suggests its potential utility in lubricant and fuel formulations. Long-chain hydrocarbons are known to be effective boundary lubricants.
In academic research, the focus is on understanding the mechanistic efficacy of such additives. The long tetradecyl chain of this compound can form a protective film on metal surfaces, reducing friction and wear under boundary lubrication conditions. The aromatic ring can enhance the thermal and oxidative stability of the lubricant. The ortho-methyl group may influence the molecule's adsorption characteristics on metal surfaces and its interaction with other lubricant components. Studies on similar long-chain alkylamines have shown that the length of the alkyl chain plays a significant role in the tribological performance of lubricant additives. researchgate.net
As a potential fuel additive, this compound could act as a detergent to prevent the buildup of deposits in fuel injectors and as a corrosion inhibitor. The hydrophobic nature of the molecule would aid in its solubility in fuel.
As a Model Compound for Fundamental Organic Reaction Studies
Ortho-substituted toluenes are frequently used as model compounds in fundamental organic reaction studies to investigate reaction mechanisms, kinetics, and the influence of steric and electronic effects on reactivity. The reaction between toluene and the hydroxyl radical, for example, is a key process in both combustion and atmospheric chemistry, and its kinetics have been studied extensively. nih.govresearchgate.net
This compound, with its specific substitution pattern, can serve as a valuable model for studying electrophilic aromatic substitution, oxidation, and other reactions on alkylated aromatic rings. The interplay between the electron-donating methyl group and the bulky tetradecyl group at the ortho position provides a unique system to probe regioselectivity and steric hindrance. For instance, in electrophilic substitution reactions, the methyl group is an ortho-para director; however, the large tetradecyl group at one of the ortho positions would sterically hinder attack at that site, making the other ortho and the para positions more accessible. acs.org Kinetic studies involving this compound could provide valuable data for understanding and predicting the behavior of complex aromatic molecules in various chemical processes.
Role in Analytical Chemistry Standards and Reference Materials
Long-chain alkylbenzenes are recognized as important environmental markers, particularly for tracing domestic and industrial waste in aquatic environments. acs.orgnih.gov This is due to their widespread use in the production of detergents. Consequently, there is a need for reliable analytical standards for their detection and quantification.
While specific information on this compound as a certified reference material is scarce, its isomers and related long-chain alkylbenzenes are used for this purpose. For example, standards containing a suite of 26 secondary C10-C14-benzenes are used for the instrumental analysis of environmental samples. usgs.gov Given its well-defined structure, this compound could be synthesized in high purity and used as a reference material for the identification and quantification of this specific isomer in complex mixtures, such as in environmental samples or industrial products. This would be particularly relevant in studies aimed at understanding the fate and transport of specific branched alkylbenzene isomers in the environment.
Analytical Techniques for the Detection and Quantification of 1 Methyl 2 Tetradecylbenzene
Chromatographic Methods
Chromatography is the cornerstone of analytical procedures for separating and identifying 1-Methyl-2-tetradecylbenzene from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample matrix.
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. The combination of GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation provides a powerful analytical tool. nih.gov
For the analysis of long-chain alkylbenzenes, including this compound, a non-polar capillary column is generally preferred. fishersci.casigmaaldrich.com This is based on the "like dissolves like" principle, where a non-polar stationary phase provides optimal separation for non-polar analytes. sigmaaldrich.com The elution order in such systems generally follows the boiling points of the compounds. fishersci.ca
Instrumentation and Typical Parameters:
An Agilent 6890 gas chromatograph or a similar system equipped with a split/splitless injector and an appropriate detector is commonly used. usgs.gov For robust quantification, a Flame Ionization Detector (FID) is a reliable choice due to its wide linear range and predictable response for hydrocarbons. nih.gov For definitive identification and to overcome interferences from co-eluting compounds, a Mass Spectrometer (MS) is indispensable. nih.govusgs.gov The MS is typically operated in full scan mode to acquire mass spectral information for compound confirmation, with selected ion monitoring (SIM) mode being used for enhanced sensitivity in quantitative analysis. usgs.gov
| Parameter | Recommended Condition | Rationale |
| Column | DB-5, VF-5ms, or similar non-polar fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) usgs.govresearchgate.net | Provides good separation of non-polar long-chain alkylbenzenes based on boiling point. fishersci.casigmaaldrich.com |
| Injector Temperature | 250°C - 280°C researchgate.net | Ensures efficient volatilization of the high-boiling point analyte without thermal degradation. |
| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 300-320°C at 5-10°C/min | Allows for the separation of a wide range of alkylbenzenes with varying chain lengths and isomers. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) nih.gov | Inert gases that carry the sample through the column. |
| Detector (FID) Temperature | 275°C - 300°C nih.govresearchgate.net | Prevents condensation of the analyte in the detector. |
| Detector (MS) Interface Temp. | 280°C - 300°C nih.gov | Maintains the analyte in the gas phase as it enters the mass spectrometer. |
| MS Ionization Mode | Electron Impact (EI) at 70 eV usgs.gov | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
This table presents a generalized set of parameters. Method optimization is crucial for specific applications.
High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC, particularly for samples that are not amenable to high temperatures or for analytes that may degrade in the GC injector or column. For non-polar compounds like this compound, reversed-phase HPLC is the most common mode. libretexts.orglibretexts.org
In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used in conjunction with a polar mobile phase. libretexts.orglibretexts.org The retention of the analyte is primarily governed by hydrophobic interactions, with more non-polar compounds being retained longer on the column. wikipedia.org
Instrumentation and Typical Parameters:
A standard HPLC system equipped with a gradient pump, an autosampler, and a suitable detector is employed. UV detection is a common choice for aromatic compounds due to the presence of the benzene (B151609) ring, which absorbs UV light. ingenieria-analitica.com Wavelengths such as 254 nm are often used for general screening of polycyclic aromatic hydrocarbons (PAHs) and related compounds. ingenieria-analitica.com For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as many aromatic compounds exhibit natural fluorescence. ingenieria-analitica.comhplc.eu
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) libretexts.orgwikipedia.org | Provides excellent retention and separation of hydrophobic compounds. |
| Mobile Phase | Gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) libretexts.orgphenomenex.com | A gradient elution is often necessary to separate a mixture of compounds with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard analytical columns. |
| Column Temperature | Ambient to slightly elevated (e.g., 30-40°C) | Can be optimized to improve peak shape and resolution. |
| Detector (UV) | 254 nm or wavelength programmed for optimal absorbance of the benzene ring ingenieria-analitica.com | Provides good sensitivity for aromatic compounds. |
| Detector (Fluorescence) | Wavelength programming for excitation and emission maxima ingenieria-analitica.comhplc.eu | Offers higher sensitivity and selectivity compared to UV detection for fluorescent compounds. |
This table presents a generalized set of parameters. Method optimization is crucial for specific applications.
Sample Preparation Methodologies for Complex Matrices
The analysis of this compound in complex matrices such as soil, water, or biological tissues necessitates an effective sample preparation step to isolate the analyte from interfering components and to concentrate it to a level suitable for instrumental analysis. scioninstruments.com
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. scioninstruments.com For a non-polar compound like this compound, a reversed-phase SPE sorbent is the most appropriate choice. scioninstruments.com
The general procedure involves passing the aqueous sample through a cartridge containing a C18 or similar non-polar sorbent. The hydrophobic analyte is retained on the sorbent while polar impurities pass through. The retained analyte is then eluted with a small volume of a non-polar organic solvent. scioninstruments.com This technique is particularly useful for the analysis of water samples. nih.gov
Typical SPE Protocol for Water Samples:
| Step | Procedure | Purpose |
| Conditioning | The SPE cartridge is washed with a non-polar solvent (e.g., methanol) followed by water. sigmaaldrich.com | To activate the sorbent and ensure reproducible retention. |
| Sample Loading | The water sample (pH adjusted if necessary) is passed through the cartridge at a controlled flow rate. sigmaaldrich.com | The analyte adsorbs to the non-polar stationary phase. |
| Washing | The cartridge is washed with a weak solvent (e.g., water or a water/methanol (B129727) mixture) to remove polar interferences. sigmaaldrich.com | To remove co-adsorbed impurities without eluting the analyte. |
| Elution | The analyte is eluted from the cartridge with a small volume of a strong, non-polar solvent (e.g., hexane, dichloromethane, or acetonitrile). sigmaaldrich.comthermofisher.com | To recover the analyte in a clean, concentrated form. |
This table outlines a general SPE procedure. The choice of solvents and volumes will depend on the specific analyte and matrix.
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. usgs.govnih.gov For the extraction of the hydrophobic this compound from aqueous samples, a non-polar solvent such as hexane, dichloromethane, or a mixture thereof is used. dss.go.thresearchgate.net For solid samples like soil, a solvent extraction is performed first to transfer the analyte into a liquid phase before LLE. dss.go.th
The efficiency of LLE depends on the partition coefficient of the analyte between the two phases and can be influenced by factors such as pH and the presence of salts. sigmaaldrich.com
In recent years, several microextraction techniques have been developed to reduce solvent consumption, minimize sample volume, and simplify the extraction process. phenomenex.com These methods are often based on the principles of LLE or SPE but are performed on a much smaller scale.
One of the most common microextraction techniques is Headspace Solid-Phase Microextraction (HS-SPME) . This technique is particularly suitable for volatile and semi-volatile compounds. rsc.orgacs.org A fused silica fiber coated with a stationary phase is exposed to the headspace above a heated sample. The volatile analytes partition into the stationary phase and are then thermally desorbed directly into the GC injector. rsc.org For a compound like this compound, a fiber with a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate. acs.org
Spectrophotometric and Spectrofluorometric Analysis
Spectrophotometry and spectrofluorometry are foundational analytical techniques that rely on the interaction of light with matter. For aromatic compounds like this compound, these methods exploit the electronic transitions within the benzene ring.
Spectrophotometric Analysis (UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample. The benzene chromophore in this compound gives rise to characteristic absorption bands in the UV region. Typically, benzene and its derivatives exhibit a primary absorption band around 180-200 nm and a weaker, secondary band (the B-band) around 260 nm. up.ac.za
The substitution of alkyl groups on the benzene ring influences the position and intensity of these absorption bands. The addition of alkyl groups, such as the methyl and tetradecyl groups in this compound, causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. up.ac.zanist.govshimadzu.com This is attributed to hyperconjugation, where the sigma electrons of the C-H bonds in the alkyl groups interact with the π-electron system of the benzene ring. nist.gov
Interactive Data Table: UV Absorption Data for Representative Alkylbenzenes
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε) | Reference |
| Benzene | Isooctane | ~255 | ~180 | shimadzu.com |
| n-Butylbenzene | Isooctane | ~262, ~268 | Not Specified | nist.gov |
| C10-C13 Linear Alkylbenzenes | Not Specified | Not Specified | Not Specified | erasm.org |
Spectrofluorometric Analysis
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. Aromatic compounds are often fluorescent, and their emission spectra can be used for identification and quantification. The fluorescence of alkylbenzenes originates from the excited singlet state of the benzene ring.
The fluorescence properties, including the emission wavelength and quantum yield (the efficiency of fluorescence), are sensitive to the molecular structure. The presence of a long alkyl chain, like the tetradecyl group, can influence the fluorescence behavior. Studies on the fluorescence of linear alkylbenzene (LAB) based liquid scintillators have been conducted, highlighting the importance of understanding their emission properties. up.ac.za
The fluorescence quantum yield of benzene is relatively low, but substitution can alter this significantly. For example, the fluorescence quantum yields of benzene and its deuterated form have been determined in frozen gas matrices. rsc.org While specific fluorescence data for this compound is scarce, the analysis of related compounds suggests that it would exhibit fluorescence characteristic of a substituted benzene.
Interactive Data Table: Fluorescence Data for Representative Aromatic Compounds
| Compound | Solvent/Matrix | Excitation Wavelength (nm) | Emission Maxima (nm) | Quantum Yield (Φf) | Reference |
| Benzene | Methane (12 K) | Not Specified | Not Specified | 0.35 | rsc.org |
| [2H6]Benzene | Methane (12 K) | Not Specified | Not Specified | 0.45 | rsc.org |
| 9,10-Diphenylanthracene | Various (12 K) | Not Specified | Not Specified | Not Specified | rsc.org |
Emerging Analytical Technologies for Alkylbenzene Detection
While traditional spectroscopic methods are valuable, there is a continuous drive to develop more sensitive, selective, and rapid analytical techniques for hydrocarbons like this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.govspectroscopyonline.com This provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric compounds that have the same mass. nih.govnih.gov IMS-MS has shown promise for the detailed characterization of complex hydrocarbon mixtures like crude oil and can be applied to the analysis of individual alkylbenzene isomers. nih.govnih.govspectroscopyonline.comselectscience.netresearchgate.net This technique offers rapid analysis times compared to traditional chromatographic methods. spectroscopyonline.com
Surface Acoustic Wave (SAW) Sensors
Surface Acoustic Wave (SAW) sensors are a type of chemiresistor that can detect volatile organic compounds (VOCs) with high sensitivity. mdpi.comresearchgate.netnih.govnih.govacs.org These sensors operate by measuring changes in the properties of an acoustic wave propagating on the surface of a piezoelectric material when it is exposed to an analyte. nih.govnih.gov The surface of the sensor can be coated with a material that selectively interacts with the target analyte, enhancing its sensitivity and selectivity. mdpi.comnih.gov SAW sensors have been developed for the detection of various aromatic compounds and could be adapted for the specific detection of this compound in the gas phase. mdpi.comnih.gov
Laser-Induced Fluorescence (LIF) Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical detection method that utilizes a laser to excite fluorescence in a sample. spiedigitallibrary.orgoptica.orgnih.govmdpi.comresearchgate.net It is particularly well-suited for the detection of aromatic hydrocarbons in various matrices, including water and soil. spiedigitallibrary.orgoptica.orgnih.govmdpi.com LIF systems can be deployed for remote sensing, making them valuable for environmental monitoring, such as the detection of oil spills. spiedigitallibrary.orgoptica.orgmdpi.comresearchgate.net By tuning the excitation wavelength and analyzing the resulting fluorescence spectrum, it is possible to identify and quantify specific aromatic compounds. spiedigitallibrary.orgoptica.orgnih.govresearchgate.net
Chemosensors
Chemosensors are molecules designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a specific analyte. nih.gov DNA-based polyfluorophore chemosensors have been developed for the vapor-phase identification of petroleum products. nih.gov These sensors can differentiate between closely related hydrocarbon mixtures and have the potential for high sensitivity. nih.gov Such an approach could be tailored for the specific detection of this compound.
Future Research Directions for 1 Methyl 2 Tetradecylbenzene
Exploration of Novel and More Efficient Synthetic Pathways
The classical synthesis of alkylbenzenes, including 1-methyl-2-tetradecylbenzene, often relies on Friedel-Crafts alkylation. nih.govnumberanalytics.com However, traditional methods can present environmental and efficiency challenges. nih.gov Future research will prioritize the development of more sustainable and efficient synthetic routes.
A significant area of focus is the use of heterogeneous catalysts, which can be more easily separated and recycled than their homogeneous counterparts. nih.gov Zeolites and montmorillonite (B579905) clay have already shown promise as catalysts for Friedel-Crafts alkylation, offering pathways to greener chemical production. nih.govresearchgate.net The development of continuous-flow processes using such catalysts is a key objective, aiming for higher throughput and reduced waste. nih.gov
Researchers are also exploring alternative alkylating agents to the traditionally used alkyl halides or olefins. The use of alcohols as an environmentally benign option is an active area of investigation. nih.gov Overcoming the challenges of low reactivity and catalyst deactivation associated with alcohol-based alkylation is a critical research goal. nih.gov
| Catalyst Type | Advantages | Challenges |
| Zeolites | Shape selectivity, reusability. nih.govresearchgate.net | Potential for deactivation, diffusion limitations with long-chain olefins. researchgate.netresearchgate.net |
| Montmorillonite Clay | High activity and durability in continuous-flow reactions. nih.gov | Can produce polymeric by-products. nih.gov |
| Homochiral Metal-Organic Frameworks | High enantioselectivity in specific reactions. rsc.org | Typically specialized for certain reaction types. rsc.org |
Advanced Mechanistic Investigations of Complex Aromatic Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and minimizing unwanted side products like polyalkylation. numberanalytics.com Future research will employ advanced analytical techniques to probe the intricate steps of aromatic transformations.
In-situ monitoring techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction progress, allowing for dynamic optimization of reaction parameters. numberanalytics.com Kinetic isotope effect studies and computational modeling, such as Density Functional Theory (DFT) calculations, can elucidate the transition states and energy profiles of the reaction, offering a molecular-level understanding of the process. organic-chemistry.org
Investigating the influence of various reaction parameters, including temperature, solvent, and catalyst structure, on the reaction mechanism is another key research avenue. numberanalytics.com This knowledge will enable the rational design of catalysts and reaction conditions to favor the formation of the desired isomer, such as this compound, with high selectivity.
Development of High-Throughput Screening Methods for Academic Applications
The discovery of novel catalysts and the optimization of reaction conditions for the synthesis of this compound can be significantly accelerated through the adoption of high-throughput screening (HTS) methodologies. youtube.com These techniques allow for the rapid evaluation of a large number of variables, dramatically reducing the time required for research and development. youtube.comnih.gov
Future research will focus on developing and adapting HTS platforms for academic research on aromatic alkylation. This includes the design of miniaturized reactor systems and the integration of rapid analytical techniques, such as fluorescence-based assays or mass spectrometry, to quickly assess reaction outcomes. youtube.comnih.gov The use of robotics and automated liquid handling systems can further enhance the efficiency and reproducibility of these screening efforts. nih.gov
The data generated from HTS can be used to build predictive models, including machine learning algorithms, to guide the design of future experiments and identify promising new catalysts and reaction conditions. youtube.com This data-driven approach has the potential to revolutionize the way research on alkylbenzene synthesis is conducted.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. nih.gov For this compound, integrating these approaches can provide a comprehensive understanding of its synthesis and properties.
Computational chemistry can be used to predict the most stable conformations of the molecule, model its interaction with catalysts, and simulate reaction pathways. organic-chemistry.org This information can guide the design of new catalysts with improved activity and selectivity. For instance, computational screening of potential catalyst structures can narrow down the most promising candidates for experimental validation. nih.gov
Conversely, experimental data from techniques like X-ray crystallography and spectroscopy can be used to validate and refine computational models. researchgate.net This iterative feedback loop between theory and experiment can accelerate the discovery of new synthetic methods and provide deeper insights into the fundamental principles governing the formation of long-chain alkylbenzenes. nih.gov
Sustainable Synthesis and Degradation Strategies for Alkylbenzenes
The long-term environmental fate of industrial chemicals is a significant concern. While linear alkylbenzenes (LABs), a class to which this compound belongs, were developed as more biodegradable alternatives to their branched-chain predecessors, their persistence and degradation pathways are still areas of active research. nih.govnih.gov
Future research will focus on developing even more sustainable synthetic routes that minimize the use of hazardous reagents and the generation of waste, aligning with the principles of green chemistry. nih.govjeeadv.ac.in This includes the use of renewable feedstocks and energy-efficient processes.
Conclusion
Remaining Challenges and Outlook for Future Research in Alkylbenzene Chemistry
The field of alkylbenzene chemistry, while mature, continues to present several challenges and opportunities for future research.
Remaining Challenges:
Catalyst Efficiency and Selectivity: A primary challenge remains the development of highly selective, efficient, and environmentally benign catalysts for Friedel-Crafts alkylation. crimsonpublishers.com Traditional catalysts like HF and AlCl3 are effective but pose significant corrosion and environmental problems. crimsonpublishers.com While solid acid catalysts like zeolites are promising, achieving high selectivity for specific isomers (e.g., 2-phenylalkanes) while minimizing byproducts is an ongoing research goal. researchgate.net Deactivation of these catalysts due to coking is another hurdle that needs to be addressed. researchgate.net
Control of Isomer Distribution: The precise control over the distribution of phenylalkane isomers during synthesis is a persistent challenge. industrialchemicals.gov.au The properties of the final surfactant product are highly dependent on the isomer composition of the LAB precursor. crimsonpublishers.com For example, there is a significant market demand for 2-phenyl isomers due to their performance characteristics. industrialchemicals.gov.au Developing synthetic methodologies that provide precise control over the point of attachment of the alkyl chain to the aromatic ring is a key area for improvement.
Outlook for Future Research:
Advanced Catalyst Development: Future research will likely focus on the rational design of novel catalysts. This includes the development of hierarchical zeolites with improved mass transport properties, nanostructured catalysts, and ionic liquids that offer higher selectivity and stability. researchgate.netcrimsonpublishers.com In silico computational studies and high-throughput screening will play an increasingly important role in discovering and optimizing new catalytic systems. scienomics.com
Sustainable Feedstocks and Processes: There is a strong trend towards "green chemistry" in the production of alkylbenzenes. This involves exploring the use of renewable feedstocks to replace petroleum-derived benzene (B151609) and olefins. industrialchemicals.gov.au Research into catalytic processes that operate under milder conditions, use less hazardous solvents, and generate minimal waste will be paramount.
Next-Generation Polymerization Catalysts: The development of advanced Ziegler-Natta and metallocene catalysts for olefin polymerization continues to be a vibrant area of research. wikipedia.orgcore.ac.uknih.gov These catalysts offer unprecedented control over polymer microstructure. nih.gov Future advancements in this area could lead to the production of highly specific olefins for the synthesis of tailored alkylbenzenes with unique properties.
Expanding Applications: While the primary application of LABs is in detergents, future research may explore new applications for specific alkylbenzene isomers in areas such as lubricants, specialty solvents, and as intermediates for fine chemicals and pharmaceuticals. industrialchemicals.gov.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
